molecular formula C9H10N2O3 B1314399 Methyl 4-amino-3-carbamoylbenzoate

Methyl 4-amino-3-carbamoylbenzoate

Cat. No. B1314399
M. Wt: 194.19 g/mol
InChI Key: MCQOVGJGDSIYRI-UHFFFAOYSA-N
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Patent
US04268510

Procedure details

5-Methoxycarbonyl-2-nitrobenzamide (28 g.) was dissolved in methanol (600 ml.), 10% palladium-on-charcoal catalyst (3 g.) was added, and the mixture was hydrogenated for 6 hours at about 35° C. The catalyst was filtered off, extracted with methanol (350 ml.) at reflux temperature under an atmosphere of nitrogen for 20 minutes, and filtered again. Both filtrates were evaporated to dryness, and the combined residues were crystallised from water (3 l.) to give 5-methoxycarbonylanthranilamide, m.p. 188°-193° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-])=O)=[C:9]([CH:13]=1)[C:10]([NH2:12])=[O:11])=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:9]([C:10]([NH2:12])=[O:11])[C:8]([NH2:14])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with methanol (350 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under an atmosphere of nitrogen for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
Both filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the combined residues were crystallised from water (3 l.)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C(C(=O)N)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.